molecular formula C6H8O8-2 B1245479 L-mannarate

L-mannarate

Cat. No. B1245479
M. Wt: 208.12 g/mol
InChI Key: DSLZVSRJTYRBFB-ZNIBRBMXSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-mannarate(2-) is a mannarate(2-) that is the dianion obtained by the deprotonation of the carboxy groups of L-mannaric acid. It is a conjugate base of a L-mannarate(1-). It is an enantiomer of a D-mannarate(2-).

Scientific Research Applications

Production and Chemical Properties

  • Synthesis and Biotransformation : L-mannarate can be synthesized chemically or through biotransformation from D-fructose or D-glucose using specific isomerases. It plays a role as a component in polysaccharides and glycoproteins (Hu et al., 2016).
  • Characterization in Alginate Lyases : It is categorized as either mannuronate or guluronate lyases in alginate lyases, which catalyze the degradation of alginate, a copolymer of alpha-L-guluronate and beta-D-mannuronate (Wong et al., 2000).

Applications in Biotechnology

  • Use in Photosynthetic Biosynthesis : L-mannarate was used in engineering photosynthetic mannitol biosynthesis from CO2 in a cyanobacterium. It was part of a biosynthetic pathway converting fructose-6-phosphate to mannitol (Jacobsen & Frigaard, 2014).
  • Role in Vitamin C Biosynthesis : Research indicates that GDP-mannose, which can be derived from L-mannarate, plays a role in plant ascorbic acid (vitamin C) biosynthesis, highlighting its importance in plant physiology (Conklin et al., 1999).

Medical and Industrial Relevance

  • Applications in Immunotherapy : Mannan-coated superparamagnetic iron oxide nanoparticles (mannan-SPION) have been developed for targeted delivery to immune cells, aiding in magnetic resonance-based diagnosis of metastatic lymph nodes (Vu-Quang et al., 2011).
  • Use in Nanotechnology : The immunoadjuvant activity of nanoparticles' surfaces modified with mannan has been studied, emphasizing its role in enhancing immune responses (Haddadi et al., 2014).

Potential in Environmental Science

  • Application in Artificial Neural Networks : Modular artificial neural networks (MANN) have been employed in diverse fields like hydrology and environmental modeling, signifying the broad application of L-mannarate related compounds in computational and environmental sciences (Wu et al., 2010).

properties

Product Name

L-mannarate

Molecular Formula

C6H8O8-2

Molecular Weight

208.12 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioate

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4-/m1/s1

InChI Key

DSLZVSRJTYRBFB-ZNIBRBMXSA-L

Isomeric SMILES

[C@@H]([C@H]([C@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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